
(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)(phenyl)methanone
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Overview
Description
1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C13H17NO It is a derivative of quinoline, characterized by the presence of a benzoyl group, a methoxy group, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., aluminum chloride) to facilitate the acylation reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives with altered electronic properties.
Substitution: The methoxy and benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in influencing cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A closely related compound with similar structural features but lacking the benzoyl group.
2,2,4-trimethylquinoline: Another derivative of quinoline with different functional groups.
1,2-dihydroquinoline: A simpler quinoline derivative without the methoxy and methyl groups.
Uniqueness
1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(7-methoxy-2,2,4-trimethylquinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C20H21NO2/c1-14-13-20(2,3)21(19(22)15-8-6-5-7-9-15)18-12-16(23-4)10-11-17(14)18/h5-13H,1-4H3 |
InChI Key |
LRXJKQPGZXUDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)C3=CC=CC=C3)(C)C |
Origin of Product |
United States |
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